molecular formula C10H12ClN3O5 B593189 3,5-DINITROBENZOYL-N-(N-PROPYL)AMINE HYDROCHLORIDE CAS No. 127312-05-4

3,5-DINITROBENZOYL-N-(N-PROPYL)AMINE HYDROCHLORIDE

Cat. No.: B593189
CAS No.: 127312-05-4
M. Wt: 289.67 g/mol
InChI Key: HVOKZJCNBLTMRL-UHFFFAOYSA-N
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Description

3,5-DINITROBENZOYL-N-(N-PROPYL)AMINE HYDROCHLORIDE is an organic compound with the molecular formula C10H12ClN3O5. It is a derivative of 3,5-dinitrobenzoic acid, where the carboxyl group is replaced by a propylamine group, and it is further converted to its hydrochloride salt. This compound is known for its applications in various chemical reactions and research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DINITROBENZOYL-N-(N-PROPYL)AMINE HYDROCHLORIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-DINITROBENZOYL-N-(N-PROPYL)AMINE HYDROCHLORIDE can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder in acidic conditions.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Reduction Products: The reduction of nitro groups leads to the formation of corresponding amines.

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

Scientific Research Applications

3,5-DINITROBENZOYL-N-(N-PROPYL)AMINE HYDROCHLORIDE has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound can be used in biochemical assays and studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-DINITROBENZOYL-N-(N-PROPYL)AMINE HYDROCHLORIDE depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro groups can participate in redox reactions, while the amine group can form hydrogen bonds and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dinitrobenzoic Acid: The parent compound with similar nitro groups but lacking the propylamine moiety.

    4-Nitrobenzoic Acid: Another nitro-substituted benzoic acid with different substitution patterns.

    3-Nitrobenzoic Acid: A mono-nitro derivative of benzoic acid.

Uniqueness

3,5-DINITROBENZOYL-N-(N-PROPYL)AMINE HYDROCHLORIDE is unique due to the presence of both nitro groups and the propylamine moiety, which confer distinct chemical and biological properties

Properties

CAS No.

127312-05-4

Molecular Formula

C10H12ClN3O5

Molecular Weight

289.67 g/mol

IUPAC Name

3,5-dinitro-N-propylbenzamide;hydrochloride

InChI

InChI=1S/C10H11N3O5.ClH/c1-2-3-11-10(14)7-4-8(12(15)16)6-9(5-7)13(17)18;/h4-6H,2-3H2,1H3,(H,11,14);1H

InChI Key

HVOKZJCNBLTMRL-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-].Cl

Canonical SMILES

CCCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-].Cl

Origin of Product

United States

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